molecular formula C16H15NO4S B14530255 Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate CAS No. 62486-47-9

Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate

Cat. No.: B14530255
CAS No.: 62486-47-9
M. Wt: 317.4 g/mol
InChI Key: HBWWPATUKZMPLO-UHFFFAOYSA-N
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Description

Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a benzylsulfanyl group attached to the benzoate ring, along with a nitro group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The resulting methyl 3-nitrobenzoate is then subjected to a nucleophilic substitution reaction with benzyl mercaptan in the presence of a base, such as potassium carbonate, to introduce the benzylsulfanyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Hydrogen peroxide, acetic acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Reduction: Methyl 3-(benzylsulfanyl)-4-methyl-2-aminobenzoate.

    Oxidation: Methyl 3-(benzylsulfonyl)-4-methyl-2-nitrobenzoate.

    Substitution: 3-(Benzylsulfanyl)-4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylsulfanyl group may also contribute to its activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and benzylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

62486-47-9

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 3-benzylsulfanyl-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C16H15NO4S/c1-11-8-9-13(16(18)21-2)14(17(19)20)15(11)22-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

HBWWPATUKZMPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])SCC2=CC=CC=C2

Origin of Product

United States

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